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molecular formula C10H15ClN4O2 B8277128 (6-Chloro-5-nitro-pyrimidin-4-yl)-(2,2-dimethyl-propyl)-methyl-amine

(6-Chloro-5-nitro-pyrimidin-4-yl)-(2,2-dimethyl-propyl)-methyl-amine

Cat. No. B8277128
M. Wt: 258.70 g/mol
InChI Key: AOHDWLIIXDURIG-UHFFFAOYSA-N
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Patent
US07253174B2

Procedure details

4,6-Dichloro-5-nitro-pyrimidine (0.20 g, 1.0 mmol), N-methyl-neopentylamine hydrochloride (0.14 g) and DIEA (0.2 mL) were stirred in acetone (5 mL) at 0° C. for 4 hours. The solvent was removed in vacuo and the crude product was used for the next reaction without purification.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:11])[N:5]=[CH:4][N:3]=1.Cl.[CH3:13][NH:14][CH2:15][C:16]([CH3:19])([CH3:18])[CH3:17].CCN(C(C)C)C(C)C>CC(C)=O>[Cl:11][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:14]([CH2:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH3:13])[C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1[N+](=O)[O-])Cl
Name
Quantity
0.14 g
Type
reactant
Smiles
Cl.CNCC(C)(C)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was used for the next reaction without purification

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NC=N1)N(C)CC(C)(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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